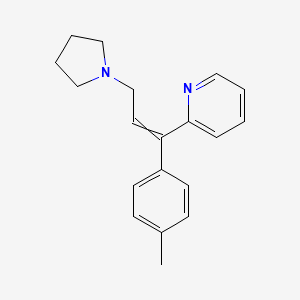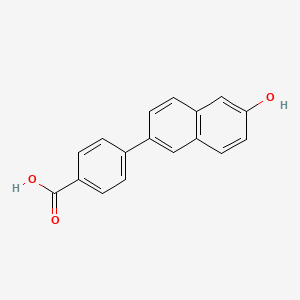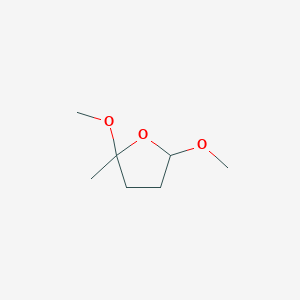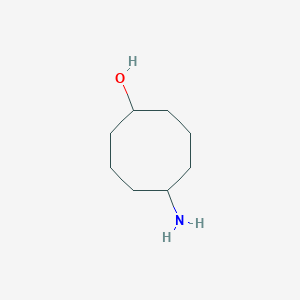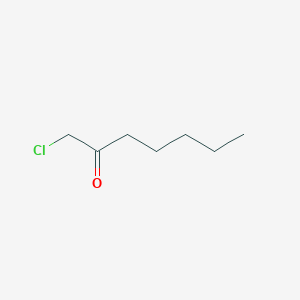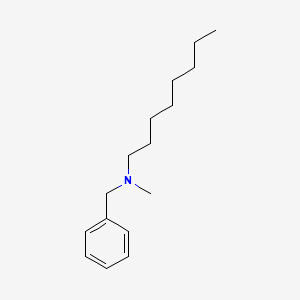
Methyl 4-oxo-4-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O3 It is a derivative of acrylate, featuring a benzoyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-4-phenylbut-2-enoate can be synthesized through the benzoylation of methyl acrylate. One common method involves the reaction of methyl acrylate with benzoyl chloride in the presence of a catalyst such as zerovalent nickel. The reaction typically occurs under mild conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-benzoylacrylate may involve the recycling of byproducts from other chemical processes. For example, a method has been developed to obtain 3-benzoyl acrylate by recycling Michael addition byproducts. This process involves adjusting the pH of a solution containing the byproducts and carrying out a decomposition reaction at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.
Major Products Formed
Oxidation: Benzoyl acrylic acid.
Reduction: Methyl 3-hydroxyacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acrylates.
Industry: Utilized in the production of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzoylacrylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl acrylate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzoyl chloride: Used as a reagent in the synthesis of methyl 3-benzoylacrylate.
Uniqueness
Methyl 4-oxo-4-phenylbut-2-enoate is unique due to the presence of both the benzoyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
ZNEGOHIZLROWAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


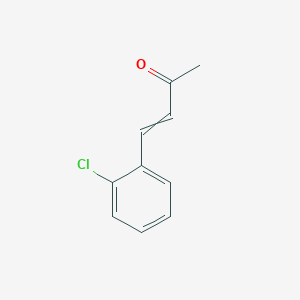
![3-Bromo-2-ethyl-imidazo[1,2-a]pyridine](/img/structure/B8761226.png)
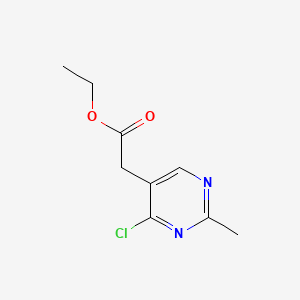
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
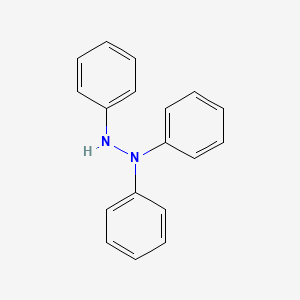
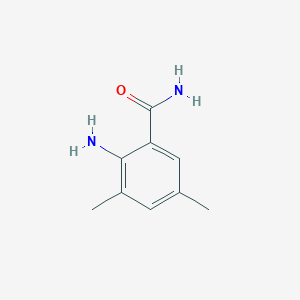
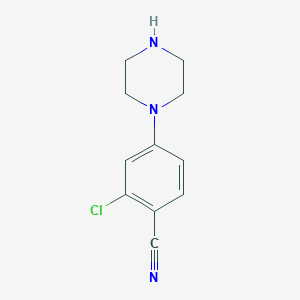
![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
